molecular formula C18H23ClFNS B1463927 [1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride CAS No. 1306606-19-8

[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride

Cat. No. B1463927
M. Wt: 339.9 g/mol
InChI Key: HNHUAGSQSOHMLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethylamine hydrochloride” is a chemical compound with the molecular formula C18H23ClFNS . It is used in the manufacture of fine chemicals and rubber products .


Molecular Structure Analysis

The molecular weight of this compound is 339.90 . The molecular structure is based on its molecular formula, C18H23ClFNS . For a more detailed analysis, techniques like NMR, HPLC, LC-MS, and UPLC are typically used .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 339.90 . Other physical and chemical properties such as melting point, boiling point, and density can be determined using various analytical techniques .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Compounds structurally related to androgens and selective androgen receptor modulators (SARMs) have been explored for their pharmacokinetic properties and metabolic profiles in preclinical studies. Such research is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of new therapeutic agents, which could be applicable to the compound (Wu et al., 2006).

Drug Design and Synthesis

  • The design and synthesis of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines for potential therapeutic applications, particularly as dopamine transporter (DAT) inhibitors, illustrate the complex strategies involved in creating compounds with specific biological activities. Such methodologies could be relevant to the synthesis and application of the compound for targeting specific receptors or enzymes (Slack et al., 2020).

Metabolic Pathways and Conjugation

  • The identification of unique metabolic pathways and conjugate formations, such as sulfonic acid type conjugates, in the metabolism of certain compounds in rats offers insights into the biotransformation processes that novel chemicals might undergo. This information is vital for drug development and safety assessments (Yoshino et al., 1993).

Receptor Antagonism and Therapeutic Effects

  • Research into arylsulfonamide derivatives of (aryloxy)ethyl-alkyl amines has led to the discovery of potent 5-HT7R antagonists with antidepressant and anxiolytic properties. These findings highlight the therapeutic potential of targeting specific serotonin receptors, which might be an area of interest for the compound (Canale et al., 2016).

Analgesic Properties and Pain Management

  • The development and evaluation of high-efficacy 5-HT1A receptor agonists for their analgesic effects in models of chronic pain, such as trigeminal neuropathic pain, provide a framework for investigating the analgesic potential of new compounds. This research avenue could be relevant if the compound exhibits affinity for serotonin receptors or other pain-related targets (Deseure et al., 2003).

properties

IUPAC Name

1-[3-fluoro-4-(4-propan-2-ylphenyl)sulfanylphenyl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FNS.ClH/c1-12(2)14-5-8-16(9-6-14)21-18-10-7-15(11-17(18)19)13(3)20-4;/h5-13,20H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHUAGSQSOHMLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(C)NC)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride
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[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride
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[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride
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[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride
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[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride
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[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride

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